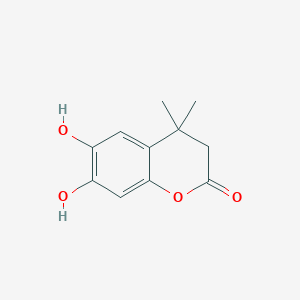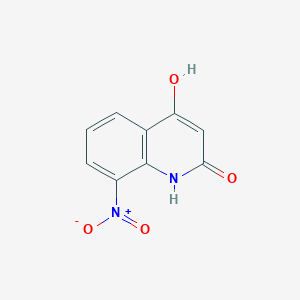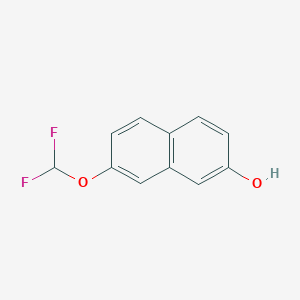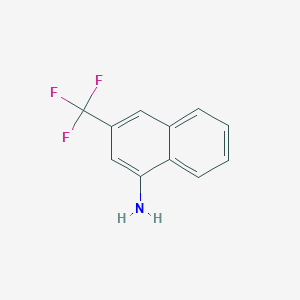
6,7-Dihydroxy-4,4-dimethylchroman-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dihydroxy-4,4-dimethylchroman-2-one is a compound belonging to the chromanone family. Chromanones are bicyclic compounds that consist of a benzene ring fused with a dihydropyran ring. This particular compound is characterized by the presence of two hydroxyl groups at the 6th and 7th positions and two methyl groups at the 4th position on the chromanone core. The compound is known for its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroxy-4,4-dimethylchroman-2-one can be achieved through several synthetic routes. One common method involves the condensation of 2,4-dihydroxyacetophenone with isobutyraldehyde in the presence of a base, followed by cyclization to form the chromanone core. The reaction conditions typically involve the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions.
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using similar reaction conditions as in the laboratory synthesis. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and solvent choice can enhance the efficiency and yield of the compound. Industrial production may also involve the use of catalysts to improve reaction rates and selectivity.
化学反応の分析
Types of Reactions
6,7-Dihydroxy-4,4-dimethylchroman-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of 6,7-dihydroxy-4,4-dimethylquinone.
Reduction: Formation of 6,7-dihydroxy-4,4-dimethylchromanol.
Substitution: Formation of various substituted chromanones depending on the substituent used.
科学的研究の応用
6,7-Dihydroxy-4,4-dimethylchroman-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of dyes, fluorescent probes, and other materials.
作用機序
The mechanism of action of 6,7-Dihydroxy-4,4-dimethylchroman-2-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, which can modulate the activity of enzymes and other proteins. The compound’s ability to scavenge free radicals and inhibit oxidative stress is a key aspect of its biological activity.
類似化合物との比較
6,7-Dihydroxy-4,4-dimethylchroman-2-one can be compared with other similar compounds such as:
6,7-Dihydroxy-4-methylcoumarin: Similar structure but with a coumarin core instead of a chromanone core.
6,7-Dihydroxy-4,4-dimethylcoumarin: Similar structure but with a coumarin core and different substitution pattern.
6,7-Dihydroxy-4-methylchromanone: Similar structure but with a single methyl group at the 4th position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C11H12O4 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC名 |
6,7-dihydroxy-4,4-dimethyl-3H-chromen-2-one |
InChI |
InChI=1S/C11H12O4/c1-11(2)5-10(14)15-9-4-8(13)7(12)3-6(9)11/h3-4,12-13H,5H2,1-2H3 |
InChIキー |
LPJRRURANDDMME-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=O)OC2=CC(=C(C=C21)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline](/img/structure/B11894404.png)








![6-Fluorospiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B11894440.png)



![7,8-Dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine](/img/structure/B11894468.png)
